1,3-Propane sultone

Catalog No.
S564535
CAS No.
1120-71-4
M.F
C3H6O3S
M. Wt
122.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propane sultone

CAS Number

1120-71-4

Product Name

1,3-Propane sultone

IUPAC Name

oxathiolane 2,2-dioxide

Molecular Formula

C3H6O3S

Molecular Weight

122.15 g/mol

InChI

InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2

InChI Key

FSSPGSAQUIYDCN-UHFFFAOYSA-N

SMILES

C1COS(=O)(=O)C1

Solubility

10 % (NIOSH, 2016)
READILY SOL IN KETONES, ESTERS & AROMATIC HYDROCARBONS
INSOL IN ALIPHATIC HYDROCARBONS
SOL IN WATER (100 G/L)
Solubility in water, g/100ml: 10 (moderate)
10%

Synonyms

3-Hydroxy-1-propanesulfonic Acid γ-Sultone; 2,2-Dioxide 1,2-Oxathiolane; 1,3-Trimethylene Sultone; 3-Hydroxy-1-propanesulfonic Acid γ-Sultone; 3-Hydroxy-1-propanesulfonic Acid Sultone; NSC 42386; Propyl Sultone;

Canonical SMILES

C1COS(=O)(=O)C1

Carcinogenesis Studies:

1.3-Propane sultone has been extensively studied for its carcinogenic potential in various animal models. Studies have shown that it induces tumors at various sites in rats and mice when administered orally, intravenously, subcutaneously, and even prenatally. This strong evidence of carcinogenicity in multiple species led the International Agency for Research on Cancer (IARC) to classify 1,3-propane sultone as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

Mechanism of Action:

1,3-Propane sultone is a potent alkylating agent, meaning it can directly transfer alkyl groups (hydrocarbon chains) to other molecules, including DNA. This alkylation can lead to mutations and other forms of DNA damage, ultimately contributing to cancer development.

Other Research Applications:

While its carcinogenicity limits its practical applications, 1,3-propane sultone has been used in some specific research settings, including:

  • Studies on the formation of solid electrolyte interphase (SEI) in lithium-ion batteries: Here, researchers use 1,3-propane sultone to investigate its interaction with electrode materials and its role in forming a protective layer on the battery anode surface.
  • As a model compound for studying the effects of alkylating agents on biological systems: Due to its potent alkylating properties, 1,3-propane sultone can be used in controlled laboratory settings to understand how alkylating agents interact with cells and cause DNA damage.

1,3-Propane sultone is an organosulfur compound with the chemical formula C3H6O3SC_3H_6O_3S. It belongs to the class of cyclic sulfonate esters known as sultones. This compound appears as a colorless solid that readily melts and is soluble in water and most organic solvents, such as tetrahydrofuran, dioxane, and dimethylformamide, but is insoluble in aliphatic hydrocarbons like hexane .

1,3-Propane sultone is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Toxicity: 1,3-Propane sultone is acutely toxic by inhalation, ingestion, and skin contact []. It can cause severe irritation and damage to the eyes, skin, and respiratory system [].
  • Carcinogen: Classified as a carcinogen (Category 1B) by the International Agency for Research on Cancer (IARC) [].
  • Flammability: Flash point: 171.5 °C []. Combustible and can contribute to a fire.

1,3-Propane sultone is known for its reactivity, particularly as an activated ester that is susceptible to nucleophilic attack. When it reacts with water, it hydrolyzes to form 3-hydroxypropylsulfonic acid. This reaction can be accelerated by acidic conditions . Additionally, it can react with strong reducing agents, potentially releasing toxic hydrogen sulfide gas . The compound has been studied for its reaction kinetics with various nucleophiles, demonstrating significant reactivity that can lead to alkylation of biological molecules .

1,3-Propane sultone exhibits notable biological activity, primarily as a carcinogen. Studies have shown that it causes tumors in rodents through various exposure routes. It acts as a directly acting alkylating agent, leading to DNA damage and mutations in various organisms, including bacteria and yeast . The mutagenic effectiveness of 1,3-propane sultone has been compared to other alkylating agents, indicating similar patterns of action at low nucleophilicity levels .

The synthesis of 1,3-propane sultone typically involves the acid-catalyzed reaction of allyl alcohol with sodium bisulfite. This method allows for the formation of the cyclic sulfonate structure characteristic of sultones . Other synthetic pathways may include modifications of existing sulfonate esters or direct reactions involving hydroxylated substrates.

1,3-Propane sultone has diverse applications in various fields:

  • Chemical Intermediates: It serves as a precursor for sulfonic acids and sulfonamides.
  • Surfactants: The compound is used in the synthesis of specialized surfactants such as CHAPS detergent.
  • Functionalization: It is employed for modifying dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity .
  • Research: Its properties are utilized in studies related to carcinogenicity and mutagenicity.

Research indicates that 1,3-propane sultone interacts with nucleophiles such as guanosine and DNA at physiological pH levels. The primary reaction products include N7-alkylguanosine derivatives. This interaction pattern highlights its potential for causing genetic mutations and chromosomal aberrations in various biological systems .

Several compounds share structural or functional similarities with 1,3-propane sultone. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
1,4-Butane sultoneCyclic sulfonate esterSimilar reactivity; also an alkylating agent
Ethylene sulfideCyclic etherUsed in polymer synthesis; less toxic than sultones
SulfolaneSulfoneSolvent properties; less reactive than 1,3-propane sultone
Propanesulfonic acidLinear sulfonic acidHydrolysis product of 1,3-propane sultone

Uniqueness of 1,3-Propane Sultone

What sets 1,3-propane sultone apart from these compounds is its high reactivity as a direct alkylating agent and its established carcinogenic properties. Unlike some similar compounds that may serve primarily as solvents or intermediates without significant biological activity, 1,3-propane sultone poses notable health risks due to its mutagenic effects on DNA.

Physical Description

Propane sultone appears as white crystalline solid or a colorless liquid (above 86°F). Releases a foul odor when melting. (NIOSH, 2016)
WHITE CRYSTALS OR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
White, crystalline solid or a colorless liquid (above 86°F). [Note: Releases a foul odor as it melts.]

Color/Form

COLORLESS LIQ OR WHITE CRYSTALS
White, crystalline solid or a colorless liquid (above 86 degrees F).

XLogP3

-0.2

Boiling Point

180 °C at 0.039 atm.

Flash Point

greater than 235 °F (NIOSH, 2016)
>110 °C
>235°F

Density

1.39 (NIOSH, 2016)
SPECIFIC GRAVITY: 1.393 @ 40 °C/4 °C
Density (at 25 °C): 1.392 g/cm³
1.39

Odor

Foul odor above 31.11 °C.
Releases a fould odor as it melts.

Melting Point

86 °F (NIOSH, 2016)
31.5 °C
31 °C
86°F

UNII

L6NTK7VJX9

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H350: May cause cancer [Danger Carcinogenicity]

Mechanism of Action

The reaction of propane sultone with guanosine and DNA at pH 6-7.5 gave an N7-alkylguanosine as the main products (>90%). Similar evidence suggested that 2 of the minor adducts were N1-and 6-alkyl derivatives, accounting for approx 1.6% and 0.5% of the total adduct,/respectively/. N7- and N1-alkylguanine were also detected in the DNA reacted with propane sultone.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1120-71-4

Wikipedia

1,3-propane sultone

Biological Half Life

HALF-LIFE IS 110 MIN AT 37 °C IN PHOSPHATE BUFFER.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

PREPN: 1,3-PROPANE SULTONE IS PRODUCED COMMERCIALLY BY DEHYDRATING GAMMA-HYDROXY-PROPANESULFONIC ACID, WHICH IS PREPARED FROM SODIUM HYDROXYPROPANESULFONATE. THIS SODIUM SALT IS PREPARED BY ADDITION OF SODIUM BISULFITE TO ALLYL ALCOHOL.

General Manufacturing Information

1,2-Oxathiolane, 2,2-dioxide: ACTIVE

Analytic Laboratory Methods

Analyte: 1,3-propane sultone; Procedure; High-pressure liquid chromatography; range 1 to 16 ug; overall precision: 6 percent at 4 ug; Limit of detection 0.5 ug; interference: none recorded.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

1,3-PROPANE SULTONE-INDUCED SEEDLING GROWTH & ROOT GROWTH INJURY, M1 SPIKE STERILITY & M2 MUTATION FREQUENCY OF BARLEY INCR UNDER ACIDIC CONDITIONS OF PH IN CITRATE PHOSPHATE OR PHTHALAN SOLN.
GROWTH REGULATORS GIBBERELLIC ACID AND 3-INDOLEACETIC ACID EFFECTIVELY BLOCKED SEEDLING GROWTH INJURY AND MITOTIC CHROMOSOME ABERRATION INDUCTION BY THE ALKYLATING AGENT 1,3-PROPANE SULTONE IN BARLEY.
SODIUM AZIDE-INDUCED MUTATION OF BARLEY WAS SIGNIFICANTLY ENHANCED BY PRIOR TREATMENT WITH 1,3-PROPANE SULTONE, WHEREAS NO SUCH INTERACTION WAS OBSERVED WHEN SODIUM AZIDE-PRETREATED SEEDS WERE EXPOSED TO 1,3-PROPANE SULTONE.
The effects of 3 phenolic antioxidants, butylated hydroxyanisole, butylated hydroxytoluene, and propyl gallate on the mutagenic activity of propane sultone were studied using barley (Hordeum vulgare) as the test system. The antioxidants produced seedling injury marginally but did not produce any chromosomal aberrations. When administered either prior to propane sultone treatment or in a mixture with it, the seedling injury, chromosomal aberrations, mutation per 100 ml spikes as well as M2 chlorophyll mutation frequency, were enhanced. Post treatments reduced M1 spike sterility, mutations per 100 ml spikes and M2 chlorophyll mutation frequency.
In Chinese hamster (K1) cells and human lymphocytes treated with anticancer antibiotics and propane sultone, hyperthermia increased the potential of these compounds to induce chromosome aberrations when applied at temperature higher than 37 °C, irrespective of cell cycle phase.

Dates

Modify: 2023-08-15
Ma et al. Acyclic cucurbit[n]uril molecular containers enhance the solubility and bioactivity of poorly soluble pharmaceuticals. Nature Chemistry, doi: 10.1038/nchem.1326, published online 15 April 2012 http://www.nature.com/nchem

Explore Compound Types